molecular formula C18H27NO5 B8574002 Acetic acid, butoxy[[(phenylmethoxy)carbonyl]amino]-, butyl ester CAS No. 58237-85-7

Acetic acid, butoxy[[(phenylmethoxy)carbonyl]amino]-, butyl ester

Cat. No.: B8574002
CAS No.: 58237-85-7
M. Wt: 337.4 g/mol
InChI Key: PNUDWPBIOCLAAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acetic acid, butoxy[[(phenylmethoxy)carbonyl]amino]-, butyl ester is a useful research compound. Its molecular formula is C18H27NO5 and its molecular weight is 337.4 g/mol. The purity is usually 95%.
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Properties

CAS No.

58237-85-7

Molecular Formula

C18H27NO5

Molecular Weight

337.4 g/mol

IUPAC Name

butyl 2-butoxy-2-(phenylmethoxycarbonylamino)acetate

InChI

InChI=1S/C18H27NO5/c1-3-5-12-22-16(17(20)23-13-6-4-2)19-18(21)24-14-15-10-8-7-9-11-15/h7-11,16H,3-6,12-14H2,1-2H3,(H,19,21)

InChI Key

PNUDWPBIOCLAAD-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(C(=O)OCCCC)NC(=O)OCC1=CC=CC=C1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 3.0 g. (0.02 mol.) of benzyl carbamate, 1.8 g. (0.02 mol.) of glyoxylic acid hydrate and 0.1 g of p-toluenesulfonic acid in 50 ml. of n-butanol was slowly distilled over a one hour period. The last of the solvent was removed in vacuo to give a residue which was dissolved in hexane and filtered to remove the p-toluenesulfonic acid. The filtrate was chromatographed on alumina (Woelm, activity II) and eluted with hexane. Concentration of the eluate in vacuo and molecular distillation of the residue at 130°/0.1 mm. gave the title compound.
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Synthesis routes and methods II

Procedure details

A solution of 3.0 g. (0.02 mol.) of benzyl carbamate 1.8 g. (0.02 mol.) of glyoxylic acid hydrate and 0.1 g. of toluenesulfonic acid in 50 ml. of n-butanol was slowly distilled over a 1 hour period. The last of the solvent was removed in vacuo to give a residue which was dissolved in hexane and filtered to remove the p-toluenesulfonic acid. The filtrate was chromatographed on alumina (Woelm, activity II) and eluted with hexane. Concentration of the eluate in vacuo and molecular distillation of the residue at 130°/0.1 mm. gave the title compound.
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1.8 g
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